Glycérol cis-6-octadécènoate

Vue d'ensemble

Description

Glycerol cis-6-octadecenoate, also known as petroselinic acid, is a monounsaturated omega-12 fatty acid. It is a positional isomer of oleic acid and is found naturally in several animal and vegetable fats and oils. The compound is named after the genus Petroselinum, which includes parsley, as it was first isolated from parsley seed oil in 1909 .

Applications De Recherche Scientifique

Glycerol cis-6-octadecenoate has several scientific research applications:

Chemistry: It is used as a precursor for the synthesis of various chemical compounds.

Biology: Glycerol cis-6-octadecenoate is studied for its role in cell membrane structure and function.

Medicine: The compound has potential therapeutic applications due to its anti-inflammatory and antioxidant properties.

Industry: Glycerol cis-6-octadecenoate is used in the production of biodegradable polymers and surfactants

Mécanisme D'action

Mode of Action

It is known that Petroselinin is a monounsaturated omega-12 fatty acid , but how it interacts with its targets and the resulting changes are yet to be elucidated.

Result of Action

Given its structure and classification as a fatty acid , it can be hypothesized that Petroselinin may have an impact on cellular lipid profiles and related processes.

Analyse Biochimique

Biochemical Properties

Glycerol cis-6-octadecenoate participates in several biochemical reactions. It interacts with enzymes such as thermostable alditol oxidases, which are active on glycerol . These enzymes demonstrate glycerol oxidation activities, indicating that Glycerol cis-6-octadecenoate may play a role in energy production or other metabolic processes .

Cellular Effects

For instance, they can influence cell function, impact cell signaling pathways, alter gene expression, and affect cellular metabolism .

Molecular Mechanism

The molecular mechanism of Glycerol cis-6-octadecenoate is complex and involves interactions with various biomolecules. It’s known that the compound contains a total of 166 bonds, including 62 non-H bonds, 6 multiple bonds, 53 rotatable bonds, 6 double bonds, and 3 ester bonds . These structural features likely contribute to its interactions with other molecules and its overall function.

Metabolic Pathways

Glycerol cis-6-octadecenoate is likely involved in several metabolic pathways. For instance, it’s known that glycerol, a related compound, can be metabolized in the citric acid cycle . This suggests that Glycerol cis-6-octadecenoate may also be involved in similar metabolic processes.

Méthodes De Préparation

Glycerol cis-6-octadecenoate is typically obtained through the process of saponification of triglycerides found in natural oils. The fatty acids are then separated by gas chromatography of methyl esters. Additionally, a separation of unsaturated isomers is possible by argentation thin-layer chromatography . Industrial production methods involve the extraction of petroselinic acid from plant sources such as parsley, coriander, and other members of the Apiaceae family .

Analyse Des Réactions Chimiques

Glycerol cis-6-octadecenoate undergoes various chemical reactions, including:

Oxidation: Glycerol cis-6-octadecenoate can be oxidized to form epoxides and hydroxylated derivatives.

Reduction: The compound can be reduced to form saturated fatty acids.

Substitution: Glycerol cis-6-octadecenoate can undergo substitution reactions with halogens and other electrophiles. Common reagents used in these reactions include hydrogen gas for reduction, oxygen or ozone for oxidation, and halogens for substitution reactions.

Comparaison Avec Des Composés Similaires

Glycerol cis-6-octadecenoate is similar to other monounsaturated fatty acids such as oleic acid and linoleic acid. it is unique due to its specific position of the double bond in the fatty acid chain. Similar compounds include:

Oleic acid: A monounsaturated omega-9 fatty acid with a double bond at the ninth carbon.

Linoleic acid: A polyunsaturated omega-6 fatty acid with double bonds at the sixth and ninth carbons.

Glycerol cis-6-octadecenoate’s unique position of the double bond at the sixth carbon distinguishes it from these similar compounds and contributes to its specific chemical and biological properties.

Activité Biologique

Glycerol cis-6-octadecenoate, also known as 2,3-dihydroxypropyl 6-cis-octadecenoate, is a fatty acid ester that has garnered attention for its biological activities. This compound is primarily derived from glycerol and oleic acid, and its biological effects are significant in various contexts, including cell growth, metabolic regulation, and potential therapeutic applications.

Chemical Structure and Properties

Glycerol cis-6-octadecenoate features a glycerol backbone esterified with a cis-octadecenoic acid at the 6-position. Its molecular formula is C₁₈H₃₄O₃, and it exhibits properties characteristic of unsaturated fatty acids, such as fluidity and potential interactions with membrane structures.

1. Cell Growth and Metabolism

Research indicates that the biological activity of glycerol cis-6-octadecenoate varies significantly depending on the cellular context. In studies involving Escherichia coli and Saccharomyces cerevisiae, it was observed that this compound can support cell growth under specific conditions:

- E. coli Growth : When grown on glycerol as a carbon source, the cis-6-octadecenoate isomer supported cell growth efficiently compared to other isomers. The efficiency was notably enhanced when cAMP was added to the culture medium, suggesting a regulatory role in metabolic pathways .

- Yeast Growth : Similar patterns were observed in yeast cultures, where the presence of glycerol cis-6-octadecenoate positively influenced growth metrics compared to other fatty acid isomers .

2. Impact on Lipid Metabolism

Glycerol cis-6-octadecenoate has been implicated in lipid metabolism regulation. Studies have shown that it can influence cholesterol metabolism in liver cells (HepG2), indicating its potential role in managing lipid profiles:

- An increase in cholesterol levels was observed in HepG2 cells treated with various oils containing glycerol derivatives, suggesting that glycerol cis-6-octadecenoate may similarly affect cholesterol synthesis pathways .

3. Antimicrobial Properties

Emerging research highlights the antimicrobial potential of glycerol cis-6-octadecenoate. It has been reported to exhibit inhibitory effects against various pathogenic bacteria and fungi:

- In vitro tests indicate that related compounds derived from octadecenoic acids can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that glycerol cis-6-octadecenoate may share similar antimicrobial properties .

Case Study 1: Efficacy in Cell Cultures

A study explored the efficacy of different fatty acid isomers on E. coli growth using glycerol as a substrate. The results showed that glycerol cis-6-octadecenoate had a significant positive effect on cell yield compared to other isomers, particularly when cAMP was present in the medium. This suggests that specific structural features of this compound enhance its metabolic utility in bacterial systems .

Case Study 2: Cholesterol Regulation

In another study focusing on lipid metabolism, researchers examined how various processed oils affected cholesterol levels in HepG2 cells. The findings indicated that oils containing glycerol derivatives could elevate cholesterol synthesis pathways, implicating glycerol cis-6-octadecenoate as a potential contributor to lipid dysregulation under certain conditions .

Data Tables

| Compound | Growth Efficiency (cells/fmole) | Medium | Notes |

|---|---|---|---|

| Glycerol cis-6-octadecenoate | 70 | Glycerol | Enhanced by cAMP |

| Other isomers (e.g., 8-cis) | 60-70 | Glycerol | Varied efficiency based on structure |

| Glycerol-derived oils | Increased cholesterol levels | HepG2 cell line | Suggests impact on lipid metabolism |

Propriétés

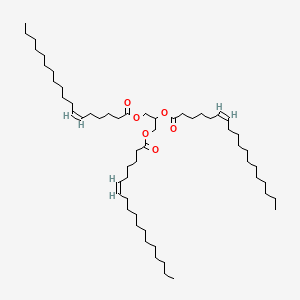

IUPAC Name |

2,3-bis[[(Z)-octadec-6-enoyl]oxy]propyl (Z)-octadec-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h34-39,54H,4-33,40-53H2,1-3H3/b37-34-,38-35-,39-36- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEMJUQWPYRYUOY-ISKMNAODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC=CCCCCC(=O)OCC(COC(=O)CCCCC=CCCCCCCCCCCC)OC(=O)CCCCC=CCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC/C=C\CCCCC(=O)OCC(OC(=O)CCCC/C=C\CCCCCCCCCCC)COC(=O)CCCC/C=C\CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H104O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501316996 | |

| Record name | Tripetroselinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

885.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3296-43-3 | |

| Record name | Tripetroselinin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3296-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl tripetroselinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003296433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tripetroselinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCERYL TRIPETROSELINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6078N10P1Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.